Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate
Overview
Description
Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is a biochemical compound used for proteomics research . It has a molecular weight of 247.25 and a molecular formula of C12H13N3O3 .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of approximately 398.1° C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the predicted refractive index is n20D 1.56 . It is recommended to store the compound at room temperature .Safety and Hazards
Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is intended for research use only and is not intended for diagnostic or therapeutic use . The safety data sheet for a similar compound, Ethyl acetate, indicates that it is a highly flammable liquid and vapor. It may cause drowsiness or dizziness, and it causes serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
ethyl 2-[(4-cyanophenyl)carbamoylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTKKPRUJDXJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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